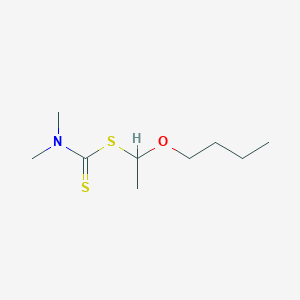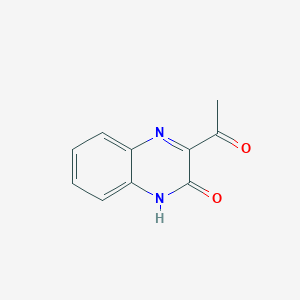![molecular formula C11H17N3O3 B14358154 Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate CAS No. 90579-17-2](/img/structure/B14358154.png)
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate typically involves the condensation of an amino ester with an imidazole derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of a dehydrogenating catalyst such as platinum on alumina . These methods are scalable and can produce large quantities of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
90579-17-2 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-11(16)4-3-10(15)13-6-5-9-7-12-8-14-9/h7-8H,2-6H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
JOGXNQHHHGOILF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)NCCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)


![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)

![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)

